Fmoc-O-(benzylphospho)-L-threonine
Overview
Description
Fmoc-O-(benzylphospho)-L-threonine is a derivative of the amino acid threonine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a benzylphospho group. This compound is primarily used in the synthesis of phosphopeptides, which are peptides that contain phosphorylated amino acids. Phosphopeptides play a crucial role in various biological processes, including signal transduction and protein-protein interactions.
Scientific Research Applications
Chemistry
In chemistry, Fmoc-O-(benzylphospho)-L-threonine is used in the synthesis of phosphopeptides, which are essential for studying phosphorylation-dependent processes. These peptides serve as substrates for kinases and phosphatases, enabling the investigation of enzyme kinetics and specificity .
Biology
In biological research, phosphopeptides synthesized using this compound are used to study protein-protein interactions and signal transduction pathways. They help elucidate the role of phosphorylation in cellular processes and disease mechanisms .
Medicine
In medicine, phosphopeptides are used as therapeutic agents and diagnostic tools. They can be employed in the development of vaccines, targeted drug delivery systems, and biomarker discovery .
Industry
In the industrial sector, this compound is used in the production of synthetic peptides for various applications, including cosmetics, food additives, and agricultural products .
Mechanism of Action
Target of Action
Fmoc-O-(benzylphospho)-L-threonine is a derivative of the amino acid threonine, which is commonly used in the synthesis of phosphorylated peptides . The primary targets of this compound are proteins that undergo phosphorylation, a process utilized by cells to regulate many fundamental biochemical processes .
Mode of Action
The compound interacts with its targets by being incorporated into peptides during their synthesis . The phosphorylated amino acid residue, once incorporated, is stable and can be introduced using standard activation methods . This allows for the efficient preparation of peptides containing multiple phosphorylation sites .
Biochemical Pathways
The biochemical pathways affected by this compound involve protein phosphorylation . Phosphorylation is a reversible process, with kinases and phosphatases providing the means to install and remove the phosphate group . The compound, therefore, plays a role in these pathways by providing a source of phosphorylated amino acids for peptide synthesis .
Result of Action
The result of the compound’s action is the production of phosphorylated peptides . These peptides are of great interest in biological studies and have been incorporated into active pharmaceutical ingredients (APIs) . The phosphorylated peptides can mimic the natural phosphorylated proteins in cells, allowing researchers to study various biochemical processes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of peptide synthesis can be affected by the pH, temperature, and the presence of other compounds in the reaction mixture. Furthermore, the stability of the compound and the resulting peptides can be influenced by storage conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The Fmoc group is introduced using Fmoc-Cl under Schotten-Baumann conditions, such as NaHCO3/dioxane/H2O or NaHCO3/DMF . The benzylphospho group is then added using standard activation methods like PyBOP and TBTU .
Industrial Production Methods
Industrial production of Fmoc-O-(benzylphospho)-L-threonine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The monoprotected phosphothreonine residue, once incorporated, is stable to piperidine, allowing for efficient synthesis of peptides containing multiple phosphorylation sites .
Chemical Reactions Analysis
Types of Reactions
Fmoc-O-(benzylphospho)-L-threonine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can be used to remove the benzyl group, yielding the free phospho group.
Substitution: The benzylphospho group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including various nucleophiles and electrophiles.
Major Products Formed
The major products formed from these reactions include deprotected phosphothreonine, phosphorylated peptides, and various substituted derivatives of this compound.
Comparison with Similar Compounds
Similar Compounds
Fmoc-O-(benzylphospho)-L-serine: Similar to Fmoc-O-(benzylphospho)-L-threonine, this compound is used in the synthesis of phosphopeptides but contains serine instead of threonine.
Fmoc-O-(benzylphospho)-L-tyrosine: Another similar compound, used for synthesizing phosphopeptides with tyrosine residues.
Uniqueness
This compound is unique due to the presence of the threonine residue, which introduces an additional hydroxyl group compared to serine. This hydroxyl group can participate in additional hydrogen bonding and interactions, potentially altering the properties and functions of the resulting phosphopeptides .
Properties
IUPAC Name |
(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[hydroxy(phenylmethoxy)phosphoryl]oxybutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26NO8P/c1-17(35-36(31,32)34-15-18-9-3-2-4-10-18)24(25(28)29)27-26(30)33-16-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,17,23-24H,15-16H2,1H3,(H,27,30)(H,28,29)(H,31,32)/t17-,24+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOFDVXHILSPFNS-OSPHWJPCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OP(=O)(O)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OP(=O)(O)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26NO8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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